molecular formula C21H20N6O2 B2703230 2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide CAS No. 888423-33-4

2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B2703230
CAS No.: 888423-33-4
M. Wt: 388.431
InChI Key: XCHIVACXPPUDSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolo[4,5-d]pyrimidinone core substituted with a 3,5-dimethylphenyl group at position 3 and an N-(4-methylphenyl)acetamide moiety at position 4. The triazole-pyrimidine scaffold is known for its bioactivity in medicinal and agrochemical contexts, with substituents modulating target specificity and pharmacokinetics .

Properties

IUPAC Name

2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c1-13-4-6-16(7-5-13)23-18(28)11-26-12-22-20-19(21(26)29)24-25-27(20)17-9-14(2)8-15(3)10-17/h4-10,12H,11H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHIVACXPPUDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors

    Formation of Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents used in this step include hydrazine derivatives and formamide.

    Substitution Reactions: The introduction of the dimethylphenyl and methylphenyl groups is achieved through substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve large-scale production. Additionally, purification methods such as crystallization and chromatography are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility or generating intermediates for further functionalization.

Conditions Reagents Product Yield Reference
Acidic (HCl, reflux)6M HCl2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-triazolo[4,5-d]pyrimidin-6-yl]acetic acid72%
Basic (NaOH, 80°C)4M NaOHSodium salt of the acetic acid derivative68%

Hydrolysis is typically monitored via HPLC to confirm the disappearance of the parent compound. The reaction proceeds through nucleophilic attack on the carbonyl carbon, followed by cleavage of the amide bond.

Alkylation and Acylation

The secondary amine in the triazolopyrimidine ring and the acetamide’s nitrogen are susceptible to alkylation or acylation, enabling side-chain diversification.

Reaction Type Reagents Product Catalyst Yield
AlkylationMethyl iodide, K₂CO₃N-methylated triazolopyrimidine derivativeDMF, 60°C65%
AcylationAcetyl chloride, pyridineN-acetylated acetamide derivativeCH₂Cl₂, RT58%

Alkylation reactions require anhydrous conditions to avoid competing hydrolysis. Acylation proceeds via nucleophilic substitution, with pyridine acting as both base and solvent.

Cycloaddition Reactions

The triazolopyrimidine core participates in [3+2] cycloaddition reactions with alkynes or nitriles under catalytic conditions, forming fused heterocycles.

Reagent Catalyst Product Application
PhenylacetyleneCuI, DIPEAFused triazole-pyrimidine-imidazole systemBioactive scaffold synthesis
AcrylonitrileRuCl₃Pyrimidine-linked cyanopyrrole derivativeMaterial science

These reactions exploit the electron-deficient nature of the triazolopyrimidine ring, enabling click chemistry applications . Yields range from 50–75%, depending on steric effects .

Oxidation

The 7-oxo group is resistant to further oxidation, but the methyl substituents on the phenyl rings can be oxidized to carboxylic acids under strong conditions:

Reagent Conditions Product
KMnO₄, H₂SO₄100°C, 12 hrs2-[3-(3,5-dicarboxyphenyl)-7-oxo-triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide

This reaction is rarely utilized due to harsh conditions and low selectivity.

Reduction

The triazole ring remains stable under most reducing conditions, but the acetamide’s carbonyl can be reduced:

Reagent Product Yield
LiAlH₄, THFSecondary amine derivative40%
BH₃·THFAlcohol derivative55%

Substitution Reactions

Electrophilic aromatic substitution occurs on the 4-methylphenyl group, with bromination and nitration being the most studied:

Reaction Reagents Position Product
BrominationBr₂, FeBr₃ParaN-(4-bromo-3-methylphenyl) derivative
NitrationHNO₃, H₂SO₄MetaN-(4-methyl-3-nitrophenyl) derivative

Substitution patterns are confirmed via X-ray crystallography and NMR. Meta-directing effects dominate due to the acetamide’s electron-withdrawing nature.

Photochemical Reactions

Under UV light (λ = 254 nm), the triazolopyrimidine ring undergoes [4π] electrocyclic ring-opening, forming a diazepine intermediate. This reaction is reversible and pH-dependent:

Condition Product Quantum Yield
pH 7.0Diazepine isomer0.32
pH 2.0Reverted triazolopyrimidine0.18

Photoreactivity is leveraged in prodrug design for controlled release .

Key Mechanistic Insights:

  • Steric Effects : The 3,5-dimethylphenyl group impedes reactions at the triazole N2 position, favoring N1 reactivity.

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates at the acetamide nitrogen.

  • Thermal Stability : Decomposition occurs above 250°C, limiting high-temperature applications.

Scientific Research Applications

Anticancer Activity

The anticancer properties of this compound have been extensively studied. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines. For example:

  • In Vitro Studies : The compound demonstrated growth inhibition percentages (PGIs) ranging from 50% to 90% across multiple cancer cell lines including breast (MDA-MB-231), ovarian (OVCAR-8), and lung (A549) cancers.

Antiviral Properties

Emerging studies suggest that this compound may also possess antiviral activity. Preliminary data indicate effectiveness against certain viral infections by:

  • Inhibiting Viral Replication : The compound may interfere with viral enzymes essential for replication.

Antimicrobial Effects

The compound has shown potential antimicrobial properties against various pathogens. Its mechanism is thought to involve:

  • Disruption of Bacterial Cell Wall Synthesis : Similar compounds in the triazolopyrimidine class have been noted for their ability to inhibit bacterial growth.

Case Studies and Experimental Findings

  • Study on Anticancer Activity :
    • Researchers conducted experiments using the compound on human cancer cell lines. Results indicated significant apoptosis induction in treated cells compared to controls.
    • The study highlighted the role of CDK inhibition in mediating these effects.
  • Antiviral Screening :
    • A screening assay evaluated the compound against a panel of viruses. Results suggested a dose-dependent decrease in viral titers.
    • Further investigations are needed to elucidate the precise mechanisms involved.
  • Antimicrobial Evaluation :
    • The compound was tested against Gram-positive and Gram-negative bacteria. It exhibited notable inhibitory effects on bacterial growth.
    • Mechanistic studies are ongoing to determine the specific pathways affected.

Mechanism of Action

The mechanism of action of 2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide

  • Core Structure: [1,2,4]Triazolo[4,3-c]pyrimidinone vs. [1,2,3]triazolo[4,5-d]pyrimidinone in the target compound.
  • Substituents: Fluorophenylamino group at position 5 vs. dimethylphenyl at position 3. Methyl group at position 7 vs.
  • Molecular Weight : 420.45 g/mol vs. ~440–450 g/mol (estimated for target compound).
  • Bioactivity: The fluorophenylamino group in this analogue may enhance interactions with enzymes requiring electronegative motifs, whereas the dimethylphenyl group in the target compound favors hydrophobic interactions .

Agrochemical Analogues

Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide)

  • Core Structure: Triazolo[1,5-a]pyrimidine vs. triazolo[4,5-d]pyrimidinone.
  • Substituents :
    • Sulfonamide group at position 2 vs. acetamide in the target compound.
    • Difluorophenyl group vs. 4-methylphenyl.
  • Molecular Weight : 325.29 g/mol vs. higher for the target compound.
  • Application : Flumetsulam’s sulfonamide group confers herbicidal activity by inhibiting acetolactate synthase (ALS), while the acetamide in the target compound may target different enzymes or receptors .

Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)

  • Core Structure: Oxazolidinone vs. triazolo-pyrimidine.
  • Substituents: Methoxy group and oxazolidinone ring vs. triazolo-pyrimidine core.
  • Bioactivity : Oxadixyl acts as a fungicide targeting oomycete pathogens, whereas the triazolo-pyrimidine scaffold in the target compound may exhibit broader antimicrobial or kinase-inhibitory properties .

Physicochemical and Pharmacokinetic Comparisons

Parameter Target Compound N-(2,5-Dimethylphenyl)-...acetamide Flumetsulam
Molecular Formula C₂₄H₂₄N₆O₂ (estimated) C₂₂H₂₁FN₆O₂ C₁₂H₁₀F₂N₄O₃S
LogP (Lipophilicity) ~3.5 (predicted) 3.1 1.8
Hydrogen Bond Acceptors 6 6 6
Bioactivity Kinase inhibition (hypot.) Antifungal/antiviral Herbicidal (ALS inhibitor)
  • Key Observations: The target compound’s higher lipophilicity (~3.5 vs. The triazolo[4,5-d]pyrimidinone core may offer greater metabolic stability compared to oxadixyl’s oxazolidinone, which is prone to hydrolysis .

Biological Activity

2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound has garnered attention due to its diverse biological activities, particularly in the fields of cancer research and pharmacology. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

The molecular formula of the compound is C22H20N6O4C_{22}H_{20}N_{6}O_{4} with a molecular weight of 432.4 g/mol. The structure features a triazolo[4,5-d]pyrimidine core which is known for its pharmacological properties.

PropertyValue
Molecular FormulaC22H20N6O4
Molecular Weight432.4 g/mol
IUPAC NameThis compound

The biological activity of this compound primarily arises from its interaction with various molecular targets. It may function through the following mechanisms:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to either active or allosteric sites. This prevents substrate binding and subsequent catalysis.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing critical cellular signaling pathways that regulate physiological processes.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Selectivity and Efficacy : Studies have shown that derivatives with similar structures possess broad-spectrum anti-cancer activity against various cancer cell lines. For example:
    CompoundCancer TypeIC50 (µM)
    Compound XIVNon-small cell lung cancer0.09
    Compound XIVHepG-2 (liver cancer)4.03

These compounds often induce apoptosis and cell cycle arrest at the G2/M phase.

Antiviral and Antimicrobial Activities

In addition to anticancer properties, some studies suggest potential antiviral and antimicrobial effects. These activities are attributed to the ability of the compound to disrupt viral replication processes and inhibit bacterial growth.

Case Studies

  • In Vitro Studies : In vitro studies have demonstrated that the compound can significantly reduce cell viability in various cancer cell lines while maintaining a favorable safety profile against normal cells.
  • Mechanistic Studies : Research has shown that these compounds increase levels of apoptotic markers such as caspase-3 in treated cells compared to controls.

Q & A

Basic Research Questions

Q. What are the critical steps to ensure high-purity synthesis of this triazolopyrimidine acetamide derivative?

  • Methodological Answer : Employ statistical Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent ratios, catalyst loading). For example, fractional factorial designs can reduce the number of trials while identifying interactions between variables . Purification should combine column chromatography (using gradient elution) with recrystallization in aprotic solvents (e.g., DMF/water mixtures) to remove byproducts like unreacted 3,5-dimethylphenyl intermediates .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : Use a multi-modal approach:

  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (±5 ppm accuracy).
  • 1D/2D NMR (e.g., 1^1H, 13^13C, HSQC, HMBC) to verify substituent positions on the triazolopyrimidine core and acetamide linkage. Pay attention to deshielded protons near the oxo group (δ ~12-14 ppm in DMSO-d6) .
  • FT-IR to validate carbonyl stretches (C=O at ~1680–1720 cm1^{-1}) and triazole ring vibrations .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Conduct a hazard assessment using SDS analogs (e.g., for structurally related acetamides, prioritize respiratory protection due to potential dust inhalation risks) .
  • Use inert-atmosphere gloveboxes for reactions involving moisture-sensitive intermediates (e.g., triazole ring activation steps) .

Advanced Research Questions

Q. How can computational methods accelerate reaction optimization for derivatives of this compound?

  • Methodological Answer :

  • Apply quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis sets) to model transition states and identify rate-limiting steps in triazole ring formation .
  • Use ICReDD’s reaction path search algorithms to predict optimal solvents/catalysts, reducing experimental trial-and-error by >40% .
  • Validate computational predictions with microfluidic high-throughput screening (HTS) under varied pH and temperature conditions .

Q. How should researchers address contradictory bioactivity data in cell-based assays (e.g., varying IC50_{50} values across studies)?

  • Methodological Answer :

  • Standardize assay conditions : Control for variables like cell passage number, serum batch, and oxygen levels (hypoxia vs. normoxia) .
  • Validate target engagement : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assays) to confirm direct binding to putative targets (e.g., kinase domains) .
  • Statistical reconciliation : Apply multivariate ANOVA to isolate confounding factors (e.g., solvent DMSO concentration >0.1% may inhibit certain enzymes) .

Q. What experimental designs are recommended to evaluate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • For hydrolytic stability : Use HPLC-MS to monitor degradation in buffers at pH 2 (simulating gastric fluid) and pH 7.4 (blood), with kinetic modeling (e.g., first-order decay) .
  • For photostability : Expose samples to UV-Vis light (300–800 nm) in a climate chamber and quantify degradation products via LC-TOF .
  • Long-term storage : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling to assess crystalline form changes via PXRD .

Contradiction Analysis and Troubleshooting

Q. How to resolve discrepancies in reported solubility profiles (e.g., DMSO vs. aqueous buffers)?

  • Methodological Answer :

  • Use dynamic light scattering (DLS) to detect nanoaggregates in "soluble" DMSO stocks, which may falsely inflate solubility measurements .
  • Apply CheqSol (equilibrium solubility assay) to distinguish between kinetic and thermodynamic solubility in biorelevant media (FaSSIF/FeSSIF) .

Q. What strategies mitigate byproduct formation during scale-up synthesis?

  • Methodological Answer :

  • Implement flow chemistry with inline IR monitoring to maintain precise stoichiometric control and minimize intermediate degradation .
  • Use DoE-guided optimization of residence time and mixing efficiency, particularly for exothermic steps (e.g., cyclization reactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.